molecular formula C5H4N2O4 B1239714 Nifuroxime CAS No. 555-15-7

Nifuroxime

Cat. No. B1239714
CAS RN: 555-15-7
M. Wt: 156.1 g/mol
InChI Key: PTBKFATYSVLSSD-ZZXKWVIFSA-N
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Description

Synthesis Analysis

Nifuroxazide and its analogs have been synthesized from substituted benzoic acids, showing minimal inhibitory concentrations against standard bacterial strains like Staphylococcus aureus ATCC 25923, indicating its potential in combating bacterial infections (Tavares, Penna, & Amaral, 1997). Additionally, novel mononuclear complexes with metals such as Pd(II), Ag(I), Pt(IV), and Hg(II) have been synthesized, showing enhanced thermal stability and potential for antimicrobial and anticancer activities (Nassar, El-Shwiniy, & El-Desoky, 2018).

Molecular Structure Analysis

The search for and synthesis of new polymorphs, solvates, or hydrates of nifuroxazide have significantly increased its solubility compared to the commercially available solid form. These new forms have been characterized by X-ray powder diffraction, thermal methods, and, in some cases, single crystal X-ray diffraction (Covaci et al., 2017).

Chemical Reactions and Properties

The electrochemical properties of nifuroxazide have been studied, revealing a single, irreversible four-electron reduction in aqueous media to give a hydroxylamine derivative. In mixed media, a reversible one-electron reduction to form a nitro radical anion occurs, indicating the stability and reactivity of its nitro radical anion intermediate in chemical reactions (Squella, Letelier, Lindermeyer, & Núñez-Vergara, 1996).

Physical Properties Analysis

Nifuroxazide's polymorphism exploration has led to the discovery of anhydrous polymorphs with significantly increased solubility and dissolution rates in water, demonstrating its physical adaptability and potential for improved pharmaceutical formulations (Covaci et al., 2017).

Chemical Properties Analysis

The synthesis of Pd(II), Ag(I), Pt(IV), and Hg(II) complexes with nifuroxazide has shed light on its coordination chemistry, showing bidentate ligand coordination via oxygen and nitrogen atoms of the C=O and hydrazone groups. These complexes exhibit high thermal stability and suggest nifuroxazide's versatile chemical properties for further applications in antimicrobial and anticancer activities (Nassar, El-Shwiniy, & El-Desoky, 2018).

Scientific Research Applications

Chemical Radiosensitization

Nifuroxime shows potential as a chemical radiosensitizer. Research has demonstrated that combinations of nifuroxime and other compounds can synergistically sensitize hypoxic mammalian cells to X-radiation. This suggests a possibility of using nifuroxime for radiosensitization of hypoxic tumor cells in vivo with lower drug concentrations compared to single agents (Harris, Power, & Koch, 1976).

Biochemical Free Radicals Interaction

Nifuroxime can interact with biochemical free radicals through electron transfer oxidation or radical-adduct formation. This interaction plays a role in chemical radiosensitization mechanisms, with studies observing electron transfer from biochemical substrates to nifuroxime (Greenstock & Dunlop, 1973).

Sequential-Injection Stripping Analysis

Nifuroxime's voltammetric behavior has been studied using sequential-injection stripping analysis (SISA) with DNA-modified glassy carbon electrodes. This research is significant for developing methods to measure nifuroxime concentrations and understanding its electrochemical properties (Diab, Abuzuhri, & Schuhmann, 2003).

Ligand Complex Formation

Research into the formation of complexes between nifuroxime and various metal ions reveals nifuroxime's potential in creating diverse chemical compounds. This includes studies on binary and mixed ligand complexes, providing insights into nifuroxime's chemical behavior and potential applications in materials science (El-Said, 2003).

Radiosensitization in Hypoxic Cells

Various studies have shown that nifuroxime, along with other nitrofuran derivatives, can act as effective radiosensitizers in hypoxic cells. This is particularly relevant in the context of radiotherapy for tumors where hypoxia is suspected, indicating a potential application of nifuroxime in cancer treatment (Chapman, Reuvers, Borsa, Petkau, & McCalla, 1972).

Repositioning for Cancer Treatment

Nifuroxazide, a compound related to nifuroxime, has been proposed for repositioning as a targeted anticancer agent due to its inhibition of certain cellular pathways. This highlights the broader potential of nitrofuran compounds, including nifuroxime, in cancer therapeutics (Bailly, 2019).

Safety And Hazards

Nifuroxime is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should be avoided and personal protective equipment should be used . It is recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Nifuroxime shows both antibacterial and antiprotozoal activity . It is considered as an alternative to metronidazole, as it has a similar effect on protozoa (Trichomonas and Giardia lamblia) and Gardnerella, with no effect on lactobacilli . This suggests potential future directions for the use of Nifuroxime in treating various infections.

properties

IUPAC Name

(NE)-N-[(5-nitrofuran-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-6-3-4-1-2-5(11-4)7(9)10/h1-3,8H/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBKFATYSVLSSD-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-furaldehyde oxime

CAS RN

555-15-7, 6236-05-1
Record name 5-Nitro-2-furaldoxime
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifuroxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=662
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nifuroxime
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Record name 5-nitro-2-furaldehyde oxime
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
467
Citations
L Elsayed, SM Hassan, KM Kelani… - Journal of the …, 1980 - academic.oup.com
… It is apparent that nifuroxime has a reasonable value at 302 and 366 nm, … for nifuroxime. Thus the 2 mean wavelengths, 366 and 340 nm, were chosen for the determination of nifuroxime …
Number of citations: 14 academic.oup.com
AI El‐Said - Synthesis and reactivity in inorganic and metal-organic …, 2003 - Taylor & Francis
… In the case of our ligand (nifuroxime) there is the NO 2 group besides the above mentioned … The anionic character of the nifuroxime ligand and its coordination mode through the …
Number of citations: 2 www.tandfonline.com
SM Hassan, FA Ibrahim, MM Hefnawy - Analytical letters, 1990 - Taylor & Francis
A reversed-phase high-performance liquid chromatographic method for the simultaneous determination of furazolidone and ifuroxime in vaginal suppositories is described. A lichrosorb …
Number of citations: 6 www.tandfonline.com
RM Sutherland, RE Durand - International Journal of Radiation …, 1972 - Taylor & Francis
… Accordingly, we have tested the ability of nifuroxime … nifuroxime before irradiation for the times indicated for the particular experiment. After irradiation, the medium containing nifuroxime …
Number of citations: 39 www.tandfonline.com
C Greenstock, I Dunlop - The Journal of Physical Chemistry, 1973 - ACS Publications
Hydrated electrons, hydrogen atoms, and hydroxyl radicals react with nifuroxime with rate constants of 3.8 X 1010, 3.0 x 109, and 1.0 X 1010 M-1 sec-1, respectively. There is little …
Number of citations: 13 pubs.acs.org
N Diab, A AbuZuhri, W Schuhmann - Bioelectrochemistry, 2003 - Elsevier
… of the voltammetric behavior of nifuroxime in aqueous solution at … of the determination of nifuroxime using sequential-injection … facilitated and highly sensitive determination of nifuroxime. …
Number of citations: 14 www.sciencedirect.com
CM Aaronson - JAMA, 1969 - jamanetwork.com
To the Editor:— I am reporting what I consider to be a rather unusual case of generalized urticaria caused by sensitivity to nifuroxime, an antifungal agent, which is present in vaginal …
Number of citations: 14 jamanetwork.com
JW Harris, WM Wara, LJ Kane - International Journal of Radiation …, 1974 - Taylor & Francis
… Intravenous injection of diamide or of nifuroxime alone had no effect on anoxic EMT6 … When the interval between injection of the diamide-nifuroxime solution and irradiation was …
Number of citations: 14 www.tandfonline.com
PF Wojtowicz, JJ Diliberto - Journal of Pharmaceutical Sciences, 1971 - Elsevier
… and nifuroxime in furazolidone and nifuroxime suppositories … because furazolidone and nifuroxime undergo degradation … and quantitation of furazolidone and nifuroxime, utilizing TLC, …
Number of citations: 6 www.sciencedirect.com
R Boice, M Seidman… - Journal of Pharmaceutical …, 1969 - Wiley Online Library
A thin‐layer chromatographic procedure has been developed for the analysis of furazolidone and nifuroxime in suppositories. The sample is dissolved in a suitable solvent and …
Number of citations: 7 onlinelibrary.wiley.com

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